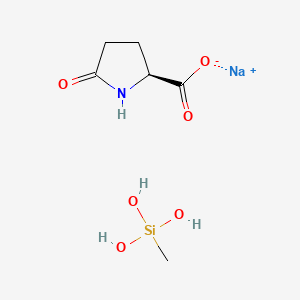
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C₁₅H₁₂ClN₃OS and a molecular weight of 317.799 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a chlorophenyl group, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid with a benzimidazole derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The exact methods can vary depending on the manufacturer and the intended use of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Applications De Recherche Scientifique
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but lacking the benzimidazole moiety.
Uniqueness
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its combination of the benzimidazole ring and chlorophenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Propriétés
Numéro CAS |
83408-84-8 |
|---|---|
Formule moléculaire |
C15H12ClN3OS |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
S-(1H-benzimidazol-2-yl) 2-(4-chloroanilino)ethanethioate |
InChI |
InChI=1S/C15H12ClN3OS/c16-10-5-7-11(8-6-10)17-9-14(20)21-15-18-12-3-1-2-4-13(12)19-15/h1-8,17H,9H2,(H,18,19) |
Clé InChI |
MXSABFCCEXTIRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SC(=O)CNC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)









